molecular formula C8H10Cl2FNO B7947426 (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B7947426
M. Wt: 226.07 g/mol
InChI Key: ZXVRGZYGHJRXQC-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential use in the synthesis of various pharmacologically active molecules. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloro-4-fluoroacetophenone.

    Reduction: The ketone group of 2-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-(2-chloro-4-fluorophenyl)acetone.

    Reduction: Various amino alcohol derivatives.

    Substitution: Substituted amino alcohols with different alkyl groups.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

    ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride: Lacks the fluorine substituent.

    2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride: Lacks the chlorine substituent.

Uniqueness: (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer.

Properties

IUPAC Name

(2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-7-3-5(10)1-2-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRGZYGHJRXQC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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